molecular formula C14H18N2O2 B13079097 tert-Butyl 2-cyanobenzyl(methyl)carbamate

tert-Butyl 2-cyanobenzyl(methyl)carbamate

Cat. No.: B13079097
M. Wt: 246.30 g/mol
InChI Key: VMMSNGDPCYGOEP-UHFFFAOYSA-N
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Description

tert-Butyl 2-cyanobenzyl(methyl)carbamate (CAS 1610605-32-7) is a chemical compound with the molecular formula C14H18N2O2 and a molecular weight of 246.31 g/mol. This compound is characterized by a carbamate functional group protected by a tert-butyl (Boc) group, which is a common feature in synthetic organic and medicinal chemistry. The structure also incorporates a 2-cyanobenzyl moiety, making it a potential versatile building block for chemical synthesis . Carbamate compounds are a significant class in scientific research. While some carbamates are known for their activity as acetylcholinesterase inhibitors, this action is typically associated with N-methyl carbamate derivatives used as insecticides, which cause reversible inhibition of the enzyme . The specific research applications of this compound are still being explored, but its structure suggests it may serve as a key synthetic intermediate. Analogs of tert-butyl carbamate derivatives have demonstrated a range of biological activities in research, including anti-inflammatory properties, and are frequently employed in the synthesis of more complex molecules, such as pharmaceutical agents like lacosamide . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic purposes. Proper handling procedures should be followed. It is recommended that the compound be stored sealed in a dry environment at 2-8°C to maintain stability .

Properties

IUPAC Name

tert-butyl N-[(2-cyanophenyl)methyl]-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-14(2,3)18-13(17)16(4)10-12-8-6-5-7-11(12)9-15/h5-8H,10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMMSNGDPCYGOEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1=CC=CC=C1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-cyanobenzyl(methyl)carbamate can be achieved through several methods. One common method involves the use of tert-butyl carbamate in a palladium-catalyzed synthesis. Another method involves a copper-catalyzed three-component coupling of organoindium reagents with imines and acid chlorides. These methods offer mild reaction conditions and short reaction times, making them efficient for laboratory synthesis.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar catalytic methods. The use of cesium carbonate and TBAI (tetrabutylammonium iodide) in the presence of carbon dioxide and halides is another efficient method for producing carbamates . This method avoids overalkylation and provides high yields.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-cyanobenzyl(methyl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, cesium carbonate, and TBAI. The reactions are typically carried out under mild conditions, such as room temperature or slightly elevated temperatures, to ensure high yields and minimal side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce various oxidized derivatives, while reduction reactions yield amine derivatives.

Scientific Research Applications

tert-Butyl 2-cyanobenzyl(methyl)carbamate has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is used in the synthesis of biologically active molecules and as a probe in biochemical studies.

    Industry: The compound is used in the production of specialty chemicals and as a precursor in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of tert-Butyl 2-cyanobenzyl(methyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a carbamate protecting group for amines, which can be installed and removed under relatively mild conditions . This property makes it useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural homology with tert-Butyl 2-cyanobenzyl(methyl)carbamate, differing primarily in substituents on the benzyl ring:

tert-Butyl 2-formylbenzyl(methyl)carbamate (CAS 1039415-18-3)

  • Molecular Formula: C₁₄H₁₉NO₃
  • Molecular Weight : 249.31 g/mol
  • Key Substituent : Formyl (-CHO) at the benzyl 2-position.
  • Properties: The formyl group enhances electrophilicity, making this compound reactive toward nucleophiles (e.g., in reductive aminations or condensations). Its polarity (logP ~1.8) is lower than the cyano analogue due to the absence of a strong electron-withdrawing group .
  • Applications : Used as a precursor for Schiff base formation or further functionalization in heterocyclic synthesis.

tert-Butyl 2-(hydroxymethyl)benzyl(methyl)carbamate (CAS 1823520-56-4)

  • Molecular Formula: C₁₄H₂₁NO₃
  • Molecular Weight : 251.32 g/mol
  • Key Substituent : Hydroxymethyl (-CH₂OH) at the benzyl 2-position.
  • Properties: The hydroxymethyl group introduces hydrogen-bonding capacity, increasing aqueous solubility (logP ~1.2) compared to the cyano derivative. However, it is prone to oxidation, necessitating stabilization under inert conditions .
  • Applications : Serves as a versatile intermediate for esterification or etherification reactions.

tert-Butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate (Compound 296)

  • Molecular Formula : C₁₃H₂₆N₂O₃ (estimated)
  • Key Features: Cyclohexyl backbone with methoxy and amino substituents.
  • Properties: The cyclohexyl ring confers conformational rigidity, while the methoxy group enhances lipophilicity (logP ~2.5). This compound is less reactive toward electrophiles than the cyano-substituted analogue due to the absence of electron-deficient aromatic systems .
  • Applications : Employed in stereoselective syntheses of bioactive molecules, particularly in kinase inhibitor development .

Comparative Data Table

Property This compound tert-Butyl 2-formylbenzyl(methyl)carbamate tert-Butyl 2-(hydroxymethyl)benzyl(methyl)carbamate
Molecular Formula C₁₄H₁₇N₂O₂ (estimated) C₁₄H₁₉NO₃ C₁₄H₂₁NO₃
Molecular Weight (g/mol) ~249.3 249.31 251.32
Key Substituent -CN -CHO -CH₂OH
logP (Estimated) ~1.5 ~1.8 ~1.2
Reactivity Moderate (cyano stabilizes intermediates) High (formyl participates in condensations) Low (hydroxymethyl requires activation)
Stability High (resistant to oxidation) Moderate (sensitive to strong bases) Low (prone to oxidation)

Research Implications

The choice of substituent in tert-butyl benzyl carbamates dictates their utility in synthetic workflows. For instance, the cyano variant’s stability and electronic profile make it ideal for multi-step syntheses involving harsh conditions, while the formyl and hydroxymethyl analogues are better suited for rapid functionalization or polar intermediate generation. Recent patent literature highlights the cyano derivative’s role in synthesizing kinase inhibitors, where its electronic effects modulate target binding affinity .

Biological Activity

tert-Butyl 2-cyanobenzyl(methyl)carbamate is a carbamate derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a tert-butyl group, a cyanobenzyl moiety, and a methyl carbamate functional group. The biological activity of this compound makes it a candidate for various applications, including drug development and enzyme inhibition.

The molecular formula of this compound is C14H18N2O2C_{14}H_{18}N_{2}O_{2}. Its structure can be represented as follows:

tert Butyl 2 cyanobenzyl methyl carbamate\text{tert Butyl 2 cyanobenzyl methyl carbamate}

Structural Characteristics

  • tert-Butyl Group : Provides steric hindrance and influences the lipophilicity of the compound.
  • Cyanobenzyl Moiety : May interact with biological targets through hydrogen bonding and π-π stacking interactions.
  • Methyl Carbamate Group : Known for its role in enzyme inhibition and as a pharmacophore in various drugs.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may act as an inhibitor or modulator of enzymatic activity, thereby influencing various biochemical pathways.

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which can lead to altered metabolic processes.
  • Receptor Interaction : It may bind to receptors involved in neurotransmission or other signaling pathways, affecting physiological responses.

Research Findings

Recent studies have highlighted several aspects of the biological activity of this compound:

  • In vitro Studies : Laboratory experiments have demonstrated that this compound can inhibit specific enzymes, providing insights into its potential therapeutic applications.
  • Cell Viability Assays : Studies involving cell cultures have indicated that the compound may protect against cell death induced by toxic agents, suggesting neuroprotective properties.

Comparative Analysis with Similar Compounds

A comparison with similar carbamate derivatives reveals distinct differences in biological activity:

Compound NameBiological ActivityMechanism
tert-butyl N-(2-cyanophenyl)-N-methylcarbamateModerate enzyme inhibitionBinds to active sites
tert-butyl N-(4-cyanophenyl)-N-methylcarbamateStronger cytotoxicityAlters receptor function

This table illustrates how structural variations can lead to different biological outcomes.

Neuroprotective Effects

One notable case study investigated the effects of this compound on astrocyte cells exposed to amyloid beta (Aβ) peptides. The results indicated that:

  • Cell Viability : Treatment with the compound improved cell viability by approximately 20% compared to untreated controls.
  • Cytokine Production : The compound reduced TNF-α levels, indicating a potential anti-inflammatory effect.

Antimicrobial Activity

Another study explored the antimicrobial properties of related carbamates, suggesting that modifications to the carbamate structure could enhance activity against bacterial strains. While specific data on this compound was limited, it indicates a promising area for future research.

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